2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one
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Overview
Description
2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one is a complex organic compound that features both piperidine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling under specific conditions. For instance, the reaction might involve the use of ethyl bromoacetate and subsequent substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one is not well-documented. it is likely to interact with specific molecular targets such as receptors or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Ethoxy-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one include:
- 2-Ethoxy-4-{2-{(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino}-2-oxoethyl}benzoic acid
- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities not seen in other compounds. Its dual piperidine and pyrrolidine structure could offer distinct advantages in receptor binding and enzyme inhibition studies.
Properties
IUPAC Name |
2-ethoxy-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-3-19-11-14(17)15-7-4-12(5-8-15)16-9-6-13(10-16)18-2/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKFNVBLCJFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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